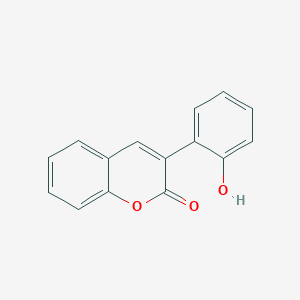

3-(2-hydroxyphenyl)-2H-chromen-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13130-21-7 |

|---|---|

Molecular Formula |

C15H10O3 |

Molecular Weight |

238.24g/mol |

IUPAC Name |

3-(2-hydroxyphenyl)chromen-2-one |

InChI |

InChI=1S/C15H10O3/c16-13-7-3-2-6-11(13)12-9-10-5-1-4-8-14(10)18-15(12)17/h1-9,16H |

InChI Key |

NUUIKHRXHNLMQK-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=CC=C3O |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=CC=C3O |

Origin of Product |

United States |

Synthetic Strategies and Advanced Methodologies for 3 2 Hydroxyphenyl 2h Chromen 2 One and Analogues

Established Reaction Pathways for the Chromen-2-one Core Synthesis

The construction of the fundamental chromen-2-one (coumarin) skeleton is achievable through several well-established and reliable chemical reactions. These methods often involve the condensation of phenols or their derivatives with a three-carbon component to form the heterocyclic ring system.

Condensation Reactions (e.g., Perkin, Pechmann, Knoevenagel)

Classical name reactions remain a cornerstone for coumarin (B35378) synthesis, offering versatile pathways to the chromen-2-one core.

The Perkin reaction is a direct and straightforward method for preparing 3-arylcoumarins. nih.gov It involves the condensation of a salicylaldehyde (B1680747) derivative with an aryl-acetic acid in the presence of a weak base and an acid anhydride. researchgate.netorganicreactions.org For instance, the condensation of a substituted salicylaldehyde with a phenylacetic acid selectively yields 3-arylcoumarin compounds. nih.govtandfonline.com This method is valued for its practicality and has been used to create libraries of 3-arylcoumarin derivatives. nih.gov Iterative Perkin reactions have also been developed to synthesize more complex structures like nonsymmetrical 3,3′-bicoumarins. nih.gov

The Pechmann condensation provides an alternative route, particularly for 3- or 4-substituted coumarins, by reacting a phenol (B47542) with a β-ketoester under acidic conditions. researchgate.netwikipedia.org While simple phenols may require harsh conditions, highly activated phenols like resorcinol (B1680541) can react under much milder conditions. wikipedia.org Various catalysts, including strong acids like sulfuric acid, Lewis acids such as aluminum chloride, and newer solid acid catalysts, have been employed to improve reaction yields and conditions. nih.govwikipedia.orgresearchgate.netorganic-chemistry.org The mechanism involves an initial transesterification followed by an intramolecular ring-closing reaction. wikipedia.org

The Knoevenagel condensation is another key method, typically involving the reaction of a salicylaldehyde derivative with an active methylene (B1212753) compound, such as a malonic acid ester or ethyl acetoacetate, in the presence of a weak base. researchgate.netyoutube.combiomedres.us This reaction can be followed by an intramolecular cyclization (esterification) to form the coumarin ring. youtube.com The Knoevenagel condensation is highly effective for synthesizing 3-substituted coumarins and has been adapted for use with microwave irradiation and under solvent-free conditions to improve efficiency and align with green chemistry principles. slideshare.netrsc.orgrsc.org L-proline has been shown to be an effective catalyst for this condensation, allowing for the synthesis of coumarin-3-carboxylic esters in good to very good yields. biomedres.us

| Reaction | Starting Materials | Key Reagents/Conditions | Primary Product Type | Reference |

|---|---|---|---|---|

| Perkin Reaction | Salicylaldehyde derivative, Arylacetic acid | Acetic anhydride, Weak base (e.g., Triethylamine) | 3-Arylcoumarins | nih.govresearchgate.nettandfonline.com |

| Pechmann Condensation | Phenol derivative, β-Ketoester | Strong acid catalyst (e.g., H₂SO₄, AlCl₃) | 3- and/or 4-Substituted coumarins | researchgate.netwikipedia.orgorganic-chemistry.org |

| Knoevenagel Condensation | Salicylaldehyde derivative, Active methylene compound (e.g., Malonate ester) | Weak base catalyst (e.g., Piperidine, L-proline) | Coumarin-3-carboxylates, 3-Acetylcoumarins | youtube.combiomedres.usclockss.org |

Multi-Component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all starting materials, offer a highly efficient pathway to complex molecules. frontiersin.orgtcichemicals.comwikipedia.org This approach is advantageous due to its atom economy, reduced number of purification steps, and alignment with green chemistry principles. frontiersin.org For the synthesis of coumarin derivatives, MCRs provide a powerful tool. For example, a three-component reaction involving salicylaldehydes, Meldrum's acid, and an alcohol, catalyzed by ferric chloride (FeCl₃), can produce coumarin-3-carboxylates. biomedres.us Another approach involves a base-promoted three-component coupling of arynes, malonates, and dimethylformamide (DMF) to yield 3-arylcoumarins. nih.gov These one-pot syntheses are valued for their operational simplicity and ability to generate diverse molecular structures efficiently. frontiersin.orgresearchgate.net

Michael Addition Reactions in Chromenone Synthesis

The Michael addition, or conjugate addition, is a crucial reaction in organic synthesis for forming carbon-carbon bonds. In the context of chromenone synthesis, it can be a key step in building the heterocyclic scaffold. researchgate.net For instance, the Pechmann condensation mechanism involves a Michael addition as the ring-forming step, where the phenol attacks the activated β-carbon of the α,β-unsaturated ester intermediate. organic-chemistry.org Asymmetric Michael additions have also been developed, using organocatalysts to add 4-hydroxycoumarins to electrophiles like enones, leading to the formation of optically active coumarin derivatives such as warfarin. nih.gov Furthermore, decarboxylative Michael additions involving coumarin-3-carboxylic acids have been developed, expanding the utility of this reaction to create various C-3 and C-4 substituted coumarins. researchgate.net

Other Specialized Synthetic Techniques (e.g., Heck-Lactonization)

Beyond classical condensations, several specialized techniques have been developed for coumarin synthesis. The Heck-Lactonization reaction is a prominent example, involving a palladium-catalyzed tandem reaction between ortho-iodophenols and enoates (acrylates). researchgate.netblucher.com.br This method provides a direct route to the coumarin ring system and has been optimized to proceed in aqueous media without the need for ligands. researchgate.net Another powerful method is the rhodium-catalyzed annulation of salicylaldehydes with terminal alkynes, which efficiently produces 3-arylcoumarins. researchgate.netmdpi.com Palladium-catalyzed carbonylative cyclization of salicylaldehyde and benzyl (B1604629) chloride has also been reported, using N-formylsaccharin as a less toxic carbon monoxide source. nih.gov These modern catalytic methods often offer high yields and functional group tolerance, providing valuable alternatives to traditional synthetic pathways. nih.govmdpi.com

Directed Functionalization and Derivatization Strategies for the 3-(2-hydroxyphenyl)-2H-chromen-2-one Scaffold

Once the core 3-arylcoumarin scaffold is synthesized, further modifications can be made to either the phenyl ring at the 3-position or the chromenone nucleus itself. These derivatizations are crucial for tuning the molecule's properties.

Strategic Modifications on the Phenyl Ring and Chromenone Nucleus

The functionalization of the 3-arylcoumarin skeleton allows for the creation of a diverse library of compounds. nih.govencyclopedia.pub The reactivity of the coumarin system allows for modifications at various positions.

Modifications on the Chromenone Nucleus:

C-4 Position: The C-4 position of the coumarin ring can be functionalized. For example, the direct arylation of 4-hydroxycoumarins can be achieved through a photoinduced reaction with aryl iodides. mdpi.com

C-3 Position: Direct arylation at the C-3 position of a pre-formed coumarin ring is possible using arylboronic acids under palladium catalysis or via a transition-metal-free reaction with phenylhydrazine. nih.govmdpi.com Fluorinated groups, such as difluoromethyl and monofluoromethyl, have been introduced at the C-3 position using photoredox or Ru(II) catalysis, respectively. nih.gov

Phenyl Ring of the Nucleus: The benzene (B151609) ring of the coumarin core can undergo typical electrophilic substitution reactions. For instance, nitration of the coumarin nucleus can be performed, and the resulting nitro group can be subsequently reduced to an amino group, which serves as a handle for further derivatization. chemmethod.com

Modifications on the 3-Aryl Substituent:

Ortho-C–H Functionalization: The aryl ring at the 3-position can be selectively functionalized. A palladium-catalyzed, highly regioselective ortho-C–H functionalization of 3-arylcoumarins has been developed, using the lactone carbonyl as a weakly coordinating directing group. acs.org This strategy has been applied to introduce various functional groups, including alkenes (alkenylation), halogens (halogenation), and hydroxyl groups (hydroxylation). acs.org The ortho-hydroxylated products can then be cyclized to form bioactive coumestan (B1194414) derivatives. acs.org

These strategic modifications are essential for exploring the structure-activity relationships of 3-arylcoumarins and developing new compounds with specific properties. nih.govnih.gov

Incorporation of Diverse Heterocyclic Moieties

The fusion or linkage of heterocyclic rings to the coumarin scaffold is a prominent strategy for creating novel analogues with potentially enhanced properties. This molecular hybridization aims to combine the structural features of coumarin with those of other pharmacologically significant heterocycles, leading to new chemical entities.

A common approach involves utilizing a reactive handle on the coumarin ring, such as a 3-acetyl group, to build the new heterocyclic system. For instance, 3-acetylcoumarin (B160212) can serve as a versatile precursor for synthesizing coumarin-chalcone hybrids. These hybrids, in turn, act as key intermediates for constructing various heterocyclic systems. gavinpublishers.com One method involves the Claisen-Schmidt reaction of 3-acetylcoumarin with substituted aromatic aldehydes to form chalcones. gavinpublishers.com These chalcones can then undergo cyclization reactions with reagents like thiourea (B124793) in the presence of a base to yield coumarinyl-pyrimidine derivatives. The reaction proceeds via an initial aza-Michael addition, followed by intramolecular cyclization and dehydration. gavinpublishers.com

Another strategy involves the modification of a 3-carbohydrazide group on the coumarin ring. For example, coumarin-quinoline hybrids have been synthesized by reacting 3-(N'-(7-chloroquinolin-4-yl)hydrazinecarbonyl)-2H-chromen-2-one with various diamines. nih.gov This approach allows for the introduction of a flexible linker between the coumarin and quinoline (B57606) moieties. nih.gov Similarly, coumarin-acridine and coumarin-neocryptolepine hybrids can be prepared through condensation reactions involving the appropriate chloro-heterocycle and a coumarin derivative with a suitable linker. nih.gov

The direct annulation of a heterocyclic ring onto the coumarin core at the 3 and 4 positions is another powerful technique. nih.gov For example, 3,4-heterocycle-fused coumarins can be generated through various synthetic routes. mdpi.com One such method involves the reaction of 3-(thiocyanatoacetyl)coumarin with primary aryl amines in an acidic medium, which leads to the formation of 3-(3-aryl-2-imino-2,3-dihydrothiazol-4-yl)-2H-chromen-2-ones. mdpi.com This reaction provides a direct route to coumarins bearing an iminothiazoline fragment. mdpi.com

Furthermore, multicomponent reactions (MCRs) offer an efficient pathway to complex heterocyclic-fused coumarins. A one-pot reaction between malononitrile (B47326), salicylaldehydes, and secondary amines can produce highly functionalized chromeno[2,3-d]pyrimidines. clockss.org This method is advantageous as it forms multiple new bonds and a new aromatic ring in a single step. clockss.org

The table below summarizes various synthetic strategies for incorporating heterocyclic moieties into the coumarin framework.

| Starting Material(s) | Reagent(s) | Heterocyclic Moiety Incorporated | Resulting Compound Class | Ref |

| 3-Acetylcoumarin, Aromatic Aldehydes | Piperidine | Chalcone (intermediate) | Coumarin-Chalcone Hybrids | gavinpublishers.com |

| Coumarin-Chalcone Hybrids, Thiourea | Sodium Ethoxide | Pyrimidine | Aryl Coumarinyl-Pyrimidine Derivatives | gavinpublishers.com |

| 3-Acetylcoumarin, Cyanoacetic Acid Hydrazide | Acetic Acid | Acrylohydrazide (intermediate) | Acetohydrazide Scaffolds | gavinpublishers.com |

| Acrylohydrazide Scaffolds, Malononitrile | Triethylamine | Pyridinone | Pyridinone Derivatives | gavinpublishers.com |

| 3-(Thiocyanatoacetyl)coumarin, Primary Aryl Amines | HCl | Thiazole | 3-(3-aryl-2-imino-2,3-dihydrothiazol-4-yl)-2H-chromen-2-ones | mdpi.com |

| Coumarin-3-carboxylic acid, Anilines, Isonitriles, Pyridine-based Aldehydes | (Ugi Reaction) | Pyrrole | Chromeno[3,4-c]pyrrole-3,4-diones | rsc.org |

| Salicylaldehyde, Phenylacetonitrile | Cetyltrimethylammonium Bromide (CTABr) | Benzothiazole | 3-(2-Benzothiazolyl)coumarin | clockss.org |

Modern Synthetic Approaches for Enhanced Efficiency and Selectivity

Modern synthetic chemistry emphasizes the development of methods that are not only efficient and selective but also environmentally benign. These principles are increasingly applied to the synthesis of this compound and its analogues, leading to the adoption of green chemistry methods and advanced catalyst-mediated reactions.

Green Chemistry Methods:

A significant focus in green synthesis is the replacement of volatile and hazardous organic solvents with more environmentally friendly alternatives, such as water. The Knoevenagel condensation, a key reaction for forming the coumarin scaffold, can be effectively carried out in water. For example, the reaction of o-hydroxyarylcarbonyl compounds with malononitrile has been successfully performed in water, followed by an acid-catalyzed cyclization to yield 3-substituted coumarins. clockss.org This aqueous medium often provides better yields compared to traditional alcoholic solvents, particularly for more hydrophobic substrates. clockss.org

Microwave irradiation is another green technique that has been shown to accelerate reaction times and improve yields in the synthesis of coumarin derivatives. clockss.org For instance, the solvent-free, multi-component synthesis of chromeno[2,3-d]pyrimidines from malononitrile, salicylaldehydes, and secondary amines is significantly faster under microwave irradiation (3-6 minutes) compared to conventional heating (10-12 hours). clockss.org This approach offers the advantages of being solvent-free, having short reaction times, high yields, and a simple work-up procedure. clockss.org

Catalyst-mediated Synthesis:

The use of catalysts is central to modern organic synthesis, enabling reactions with high efficiency and selectivity under mild conditions.

Acid Catalysis: Strong acids like trifluoromethanesulfonic acid (CF3SO3H) have been employed as efficient catalysts for the Pechmann condensation, a classic method for coumarin synthesis. jsynthchem.comjsynthchem.com This approach involves reacting phenols with β-ketoesters, and the use of CF3SO3H in a water solvent system can lead to excellent product yields. jsynthchem.comjsynthchem.com

Nanocatalysis: Biogenically synthesized zinc oxide (ZnO) nanoparticles have been utilized as a recyclable catalyst for the Mannich-type reaction of 4-hydroxycoumarin (B602359), aldehydes, and amines to produce 3-substituted aminomethyl-4-hydroxycoumarin derivatives. chimicatechnoacta.ruresearchgate.net This method highlights the use of sustainable, easily prepared catalysts that can be recovered and reused. researchgate.net

Organocatalysis: Commercially available and environmentally benign catalysts like Tris(hydroxymethyl)aminomethane (THAM) have been reported for the synthesis of 3-phenylsulfonyl coumarins. derpharmachemica.com The reaction proceeds via a Knoevenagel condensation between salicylaldehyde and phenylsulfonyl acetonitrile, followed by cyclization. derpharmachemica.com

Palladium-Catalyzed Cross-Coupling: Palladium catalysis offers a powerful tool for the synthesis of 3,4-disubstituted coumarins, which are otherwise difficult to prepare. By starting with a di-functionalized coumarin, such as 3-bromo-4-trifloxycoumarin, site-selective cross-coupling reactions can be performed. acs.org The differential reactivity of the leaving groups (e.g., triflate vs. bromide) allows for the sequential and controlled introduction of different substituents, such as aryl and amino groups, onto the coumarin core. acs.org This methodology provides a versatile and efficient route to a wide range of complex coumarin derivatives. acs.orgnih.gov

The following table details modern synthetic approaches for coumarin derivatives, highlighting the reaction conditions and key advantages.

| Synthetic Method | Reactants | Catalyst/Conditions | Key Advantages | Ref |

| Pechmann Condensation | Phenol, Ethyl Acetoacetate | CF3SO3H, Water, 110 °C | Efficient, high yield, straightforward procedure | jsynthchem.comjsynthchem.com |

| Knoevenagel Condensation | Salicylaldehyde, Phenylsulfonyl acetonitrile | THAM, Ethanol, Reflux | Use of a commercially available, benign catalyst; easy product isolation | derpharmachemica.com |

| Mannich-type Reaction | 4-Hydroxycoumarin, Aldehydes, Amines | Biogenic ZnO nanoparticles | Use of a recyclable, green catalyst | chimicatechnoacta.ruresearchgate.net |

| Multi-component Reaction | Malononitrile, Salicylaldehydes, Secondary Amines | Microwave Irradiation (100 °C), Solvent-free | Short reaction times, high yields, solvent-free, atom economy | clockss.org |

| Site-Selective Cross-Coupling | 3-Bromo-4-trifloxycoumarin, Boronic acids/Amines | Palladium catalyst | Controlled, sequential introduction of substituents; access to complex derivatives | acs.org |

| Knoevenagel Condensation | o-Hydroxyarylcarbonyls, Malononitrile | Water | Environmentally friendly solvent, improved yields for hydrophobic substrates | clockss.org |

Comprehensive Spectroscopic and Structural Characterization Techniques for 3 2 Hydroxyphenyl 2h Chromen 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation (¹H NMR, ¹³C NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 3-(2-hydroxyphenyl)-2H-chromen-2-one. Analysis of ¹H and ¹³C NMR spectra allows for the precise assignment of each hydrogen and carbon atom within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For this compound, the spectrum would exhibit distinct signals for the aromatic protons on both the chromenone and the hydroxyphenyl rings, as well as a characteristic signal for the phenolic hydroxyl proton. The chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing effects of the substituents. The protons on the coumarin (B35378) ring typically appear in the range of δ 7.0-8.0 ppm. ceon.rs The protons of the 2-hydroxyphenyl group would also resonate in the aromatic region, with their exact positions dictated by the electronic interplay between the hydroxyl group and the coumarin scaffold. A broad singlet for the phenolic -OH proton is expected, the chemical shift of which can be concentration and solvent-dependent. ceon.rs

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical shifts of all carbon atoms in the molecule. The spectrum for this compound would be characterized by a signal for the lactone carbonyl carbon (C-2) at a downfield position, typically around 160 ppm. The carbon bearing the hydroxyl group (C-2' of the phenyl ring) and the olefinic carbons of the pyrone ring (C-3 and C-4) would also show distinctive chemical shifts. samipubco.comsciepub.com Aromatic carbons would appear in the typical range of 115-160 ppm. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, although only CH and quaternary carbons are present in the aromatic regions of this molecule. sciepub.com

Expected ¹H and ¹³C NMR Data: While a specific experimental spectrum for this compound is not provided in the search results, data from closely related structures, such as other 3-substituted coumarins and 1-(2-hydroxyphenyl) propanediones, allow for the prediction of expected chemical shifts. sciepub.comrsc.org

Interactive Data Table: Predicted NMR Chemical Shifts (δ ppm) for this compound

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Notes |

| C2 (Carbonyl) | - | ~160.0 | Characteristic downfield shift for lactone carbonyl. samipubco.com |

| C3 | - | ~125.0 - 130.0 | Olefinic carbon attached to the phenyl ring. |

| C4 | ~7.9 - 8.1 (s) | ~143.0 - 145.0 | Olefinic proton, often a singlet. |

| C4a | - | ~118.0 - 120.0 | Bridgehead carbon. |

| C5 | ~7.7 - 7.9 (dd) | ~128.0 - 130.0 | Aromatic proton on the coumarin ring. ceon.rs |

| C6 | ~7.3 - 7.5 (m) | ~124.0 - 126.0 | Aromatic proton on the coumarin ring. ceon.rs |

| C7 | ~7.5 - 7.7 (m) | ~132.0 - 134.0 | Aromatic proton on the coumarin ring. ceon.rs |

| C8 | ~7.3 - 7.5 (d) | ~116.0 - 118.0 | Aromatic proton on the coumarin ring. ceon.rs |

| C8a | - | ~153.0 - 155.0 | Carbon attached to the lactone oxygen. |

| C1' | - | ~120.0 - 122.0 | Carbon of the phenyl ring attached to C3. |

| C2' | - | ~155.0 - 157.0 | Carbon bearing the hydroxyl group. |

| C3' | ~6.9 - 7.1 (m) | ~119.0 - 121.0 | Aromatic proton on the hydroxyphenyl ring. |

| C4' | ~7.2 - 7.4 (m) | ~130.0 - 132.0 | Aromatic proton on the hydroxyphenyl ring. |

| C5' | ~6.8 - 7.0 (m) | ~120.0 - 122.0 | Aromatic proton on the hydroxyphenyl ring. |

| C6' | ~7.1 - 7.3 (m) | ~127.0 - 129.0 | Aromatic proton on the hydroxyphenyl ring. |

| 2'-OH | ~9.0 - 11.0 (br s) | - | Phenolic proton, may show intramolecular H-bonding. Shift is variable. |

Advanced Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ would correspond to the O-H stretching vibration of the phenolic hydroxyl group. The precise position and shape of this band can indicate the extent of hydrogen bonding. A strong, sharp absorption band around 1700-1730 cm⁻¹ is a hallmark of the C=O stretching vibration of the α,β-unsaturated lactone ring in the coumarin system. samipubco.comsciepub.com Additional bands in the 1600-1450 cm⁻¹ region would be attributable to C=C stretching vibrations within the aromatic rings. samipubco.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The conjugated π-system of the chromenone core, extended by the 2-hydroxyphenyl substituent, is expected to give rise to strong absorptions in the UV region. Typically, coumarin derivatives exhibit two or three main absorption bands corresponding to π → π* transitions. researchgate.net The exact wavelengths (λ_max) and molar absorptivities of these transitions are sensitive to the solvent polarity and the substitution pattern on the aromatic rings. researchgate.net

Interactive Data Table: Characteristic IR and UV-Vis Data for this compound

| Spectroscopic Technique | Feature | Expected Range/Value | Assignment |

| IR Spectroscopy | O-H Stretch | 3200-3500 cm⁻¹ (broad) | Phenolic hydroxyl group |

| IR Spectroscopy | C=O Stretch (Lactone) | 1700-1730 cm⁻¹ (strong) | α,β-Unsaturated C=O in pyrone ring samipubco.com |

| IR Spectroscopy | C=C Stretch (Aromatic) | 1450-1620 cm⁻¹ (multiple) | Aromatic ring vibrations samipubco.com |

| IR Spectroscopy | C-O Stretch | 1200-1300 cm⁻¹ | Aryl-O and O-C=O bonds |

| UV-Vis Spectroscopy | π → π* Transition (Band I) | ~300-350 nm | Electronic transition in the extended π-system |

| UV-Vis Spectroscopy | π → π* Transition (Band II) | ~250-280 nm | Electronic transition in the benzoyl moiety |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of this compound. Using techniques like Electrospray Ionization (ESI), HRMS can measure the mass-to-charge ratio (m/z) with high accuracy, allowing for the unambiguous confirmation of the molecular formula (C₁₅H₁₀O₃). rsc.orgpensoft.net

The calculated monoisotopic mass for C₁₅H₁₀O₃ is 238.06299 Da. HRMS analysis would be expected to find a molecular ion peak [M+H]⁺ at m/z 239.0702 or [M+Na]⁺ at m/z 261.0522. rsc.org

Furthermore, the fragmentation pattern observed in the mass spectrum (MS/MS) provides valuable structural information. Common fragmentation pathways for coumarins involve the loss of carbon monoxide (CO) from the lactone ring, leading to the formation of a benzofuran-type radical cation. Subsequent fragmentations of the hydroxyphenyl substituent can also occur, aiding in the structural confirmation.

Interactive Data Table: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z | Notes |

| [M]⁺ | C₁₅H₁₀O₃ | 238.06299 | Molecular ion |

| [M+H]⁺ | C₁₅H₁₁O₃⁺ | 239.07027 | Protonated molecule, common in ESI positive mode rsc.org |

| [M+Na]⁺ | C₁₅H₁₀O₃Na⁺ | 261.05221 | Sodiated adduct, also common in ESI positive mode rsc.org |

| [M-CO]⁺ | C₁₄H₁₀O₂⁺ | 210.06808 | Result of characteristic loss of CO from the lactone ring. |

| [M-CO-H]⁺ | C₁₄H₉O₂⁺ | 209.06028 | Subsequent loss of a hydrogen radical. |

Single Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) provides the most definitive structural information for a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a complete three-dimensional model of the molecule can be generated. This technique yields precise data on bond lengths, bond angles, and torsion angles. bas.bg

For this compound, SC-XRD would confirm the planarity of the coumarin ring system and determine the dihedral angle between the coumarin and the hydroxyphenyl rings. This angle is a critical conformational parameter. The analysis would also reveal details of the crystal packing, including intermolecular interactions such as hydrogen bonds (e.g., between the phenolic -OH and a neighboring molecule's carbonyl oxygen) and π-π stacking interactions between the aromatic rings. nih.govnih.gov Such interactions are fundamental to understanding the solid-state properties of the compound. While a specific crystal structure for the title compound is not available, data from related structures like 4-hydroxy-3-substituted-2H-chromen-2-ones provide insight into expected geometric parameters. bas.bg

Interactive Data Table: Typical Bond Lengths and Angles from a Related Coumarin Structure

| Parameter | Typical Value | Notes |

| C=O Bond Length (Lactone) | ~1.21 Å | Typical double bond character. |

| C-O Bond Length (Lactone) | ~1.37 Å | Single bond character within the ester group. bas.bg |

| C-C Bond Length (Aromatic) | ~1.39 Å | Average length for aromatic C-C bonds. |

| C-O Bond Length (Phenol) | ~1.36 Å | Typical phenolic C-O bond length. bas.bg |

| C-C-C Angle (Aromatic) | ~120° | Expected for sp² hybridized carbons in a benzene (B151609) ring. |

| O-C=O Angle (Lactone) | ~120° | Angle within the lactone functional group. |

| Dihedral Angle (Coumarin/Phenyl) | Variable | Depends on steric hindrance and crystal packing forces. nih.gov |

Application of Spectroscopic Methods in Investigating Tautomerism and Conformational Dynamics

The structure of this compound presents possibilities for both tautomerism and conformational isomerism, which can be investigated using spectroscopic methods, often aided by computational analysis. researchgate.netnih.gov

The molecule is a vinylogous carboxylic acid derivative and can be considered an enol form. Its keto tautomer, 3-(2-ketocyclohexadienyl)-chroman-2-one, is expected to be significantly less stable. However, the most relevant dynamic process is the conformational isomerism arising from the rotation around the single bond connecting the coumarin C3 and the C1' of the phenyl ring.

The presence of the 2'-hydroxyl group allows for the formation of a strong intramolecular hydrogen bond with the carbonyl oxygen (O=C2) of the lactone. This interaction would significantly stabilize a planar or near-planar conformation, restricting free rotation around the C3-C1' bond. nih.govnih.gov Variable-temperature NMR studies could provide evidence for this restricted rotation by observing the broadening or coalescence of specific proton signals at different temperatures. Furthermore, computational studies using Density Functional Theory (DFT) can be employed to calculate the energy landscape of the different conformers and the energy barrier for their interconversion, supporting the experimental spectroscopic findings. nih.govresearchgate.net The analysis of the phenolic O-H stretching band in the IR spectrum can also provide strong evidence for this intramolecular hydrogen bond; a sharp, red-shifted band compared to a free O-H would be indicative of such an interaction. nih.gov

Based on a comprehensive search for scientific literature, there is currently insufficient specific data available for the chemical compound This compound to generate a detailed article that adheres to the provided outline.

Research focusing specifically on the mechanisms of apoptosis induction, cell cycle arrest, oxidative stress modulation, anti-angiogenic, immunomodulatory, and antimicrobial effects of This compound is not present in the available scientific literature. While broader research on the biological activities of coumarin and chromene derivatives exists, providing that information would violate the explicit instruction to focus solely on the specified compound.

Therefore, to ensure scientific accuracy and strictly adhere to the user's request, this article cannot be generated at this time. Further research and publication on the specific biological activities of This compound would be required to provide the detailed mechanistic insights requested in the outline.

Mechanistic Insights into the Biological Activities of 3 2 Hydroxyphenyl 2h Chromen 2 One

Antioxidant Activity Profiling

The antioxidant activity of 3-(2-hydroxyphenyl)-2H-chromen-2-one is primarily derived from the 2-hydroxyphenyl substituent. Phenolic compounds are well-known antioxidants due to their ability to donate a hydrogen atom or an electron to neutralize free radicals.

The capacity of an antioxidant to scavenge free radicals is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests. nih.govmdpi.com

The primary mechanisms by which phenolic compounds like this compound scavenge radicals are:

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group (Ar-OH) can donate its hydrogen atom to a free radical (R•), thereby neutralizing the radical and forming a stable phenoxyl radical (Ar-O•). mdpi.com The phenoxyl radical is stabilized by resonance, making it much less reactive than the initial free radical.

Single Electron Transfer (SET): The compound can donate a single electron to the free radical, converting it into an anion. The antioxidant itself becomes a radical cation. mdpi.com This is often followed by proton transfer to further stabilize the system.

The efficiency of radical scavenging is highly dependent on the number and position of hydroxyl groups on the aromatic ring. mdpi.com The ortho-hydroxyl group in the 2-hydroxyphenyl moiety is well-positioned to participate in these reactions.

Table 2: Radical Scavenging Mechanisms and Assays

| Assay | Radical | Mechanism | Principle | Reference |

| DPPH | 2,2-diphenyl-1-picrylhydrazyl | Primarily SET and HAT | Measures the decrease in absorbance of the purple DPPH radical as it is neutralized by the antioxidant. | mdpi.com |

| ABTS | ABTS radical cation (ABTS•+) | Primarily SET and HAT | Measures the reduction of the blue-green ABTS radical cation back to its colorless neutral form by the antioxidant. | nih.govmdpi.com |

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, particularly polyunsaturated fatty acids found in cell membranes. nih.govnih.gov This process is initiated by free radicals and can lead to significant cellular damage.

This compound can inhibit lipid peroxidation through several mechanisms:

Chain-Breaking Activity: By scavenging peroxyl radicals (ROO•), which are the key propagators of the lipid peroxidation chain reaction, the compound can terminate the process. mdpi.com The phenolic hydroxyl group donates a hydrogen atom to the peroxyl radical, forming a lipid hydroperoxide and a stable antioxidant radical, thus breaking the chain. mdpi.com

Chelation of Metal Ions: Transition metal ions, such as iron (Fe²⁺), can catalyze the initiation of lipid peroxidation by promoting the formation of highly reactive hydroxyl radicals through the Fenton reaction. nih.govmdpi.com Phenolic compounds with ortho-hydroxyl groups can chelate these metal ions, rendering them inactive and preventing them from participating in radical-generating reactions. mdpi.com

This protective effect helps maintain the structural and functional integrity of cell membranes against oxidative stress.

Role of Hydroxyl Substituents in Enhancing Antioxidant Potency

The antioxidant capacity of 3-phenylcoumarins, including the parent structure this compound, is significantly influenced by the number and position of hydroxyl (-OH) groups on the coumarin (B35378) and the 3-phenyl rings. nih.govresearchgate.net These substituents are crucial for the molecule's ability to scavenge free radicals and chelate pro-oxidant metal ions. researchgate.net

Research into hydroxylated 3-phenylcoumarins demonstrates a clear structure-activity relationship (SAR). The presence of hydroxyl groups, particularly in specific arrangements, enhances antioxidant activity. nih.govresearchgate.net For instance, studies have shown that ortho-dihydroxy groups on the aromatic A-ring of the coumarin scaffold can improve biological activity. nih.govresearchgate.net The antioxidant potential is often evaluated through various assays, including oxygen radical absorbance capacity (ORAC-FL), electron spin resonance (ESR), and cyclic voltammetry (CV), which measure the ability to scavenge different reactive oxygen species (ROS) like peroxyl, hydroxyl, and alkoxyl radicals. nih.gov

A comparative study of different hydroxylated 3-phenylcoumarins revealed that a derivative with two hydroxyl groups, 7-hydroxy-3-(3'-hydroxy)phenylcoumarin, was the most effective antioxidant in several assays. nih.govresearchgate.net However, the study also noted that the addition of a second hydroxyl group did not always lead to a dramatic increase in activity, suggesting that the position of the hydroxyl groups is a critical determinant of antioxidant potency. nih.govresearchgate.net The antioxidant effectiveness is often linked to the molecule's oxidation potential; lower oxidation potentials are associated with higher antioxidant activity. nih.gov For example, compounds with hydroxyl groups at the 6 and 7 positions of the coumarin ring have shown low oxidation potentials. nih.gov

The table below summarizes the influence of hydroxyl group positioning on the antioxidant activity of selected 3-phenylcoumarin (B1362560) derivatives.

| Compound | Hydroxyl Group Position(s) | Observed Antioxidant Activity | Reference |

| 7-hydroxy-3-(3'-hydroxy)phenylcoumarin | 7 and 3' | High activity in ORAC-FL, hydroxyl radical scavenging, and other assays. nih.govresearchgate.net | nih.gov, researchgate.net |

| 6,7,4'-trihydroxy-3-phenylcoumarin | 6, 7, and 4' | Showed the best antioxidative effect in a study evaluating protection against DNA strand breakage. researchgate.net | researchgate.net |

| 5,7-dihydroxy-3-arylcoumarins | 5 and 7 | These compounds have been identified as having promising antioxidant properties. unica.itresearchgate.net | unica.it, researchgate.net |

| 6-methoxy-7-hydroxy-3-(4'-hydroxyphenyl)coumarin | 7 and 4' (with 6-methoxy) | Behaved as a poor antioxidant but was a potent antiproliferative agent. nih.govresearchgate.net | nih.gov, researchgate.net |

This table is for illustrative purposes and synthesizes findings on structure-activity relationships from multiple sources.

Anti-inflammatory Research Aspects and Underlying Mechanisms

Coumarins and their derivatives, including the 3-phenylcoumarin scaffold, have demonstrated significant anti-inflammatory potential through various mechanisms of action. nih.govaimspress.com The anti-inflammatory activity is often concentration-dependent and is linked to the modulation of key inflammatory pathways. aimspress.comnih.gov Research suggests that an aromatic group at the 3-position of the coumarin nucleus is a key feature for this activity. nih.gov

One of the primary mechanisms underlying the anti-inflammatory effects of these compounds is the inhibition of enzymes involved in the arachidonic acid cascade. researchgate.net Specifically, 3-phenylcoumarins have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govresearchgate.net These enzymes are responsible for the synthesis of prostaglandins (B1171923) (PGs) and leukotrienes (LTs), respectively, which are potent pro-inflammatory mediators. nih.govresearchgate.net By inhibiting both COX and LOX, these compounds can achieve a broader spectrum of anti-inflammatory action, potentially circumventing some of the side effects associated with selective COX-2 inhibitors. nih.govresearchgate.net

Further studies have highlighted other pathways modulated by 3-phenylcoumarins:

Nitric Oxide (NO) Production: Some 3-phenylcoumarin derivatives have been found to inhibit the production of nitric oxide in lipopolysaccharide-activated macrophages. nih.gov For example, 6-bromo-8-methoxy-3-(3′-methoxyphenyl)coumarin showed inhibitory activity on NO production with an IC₅₀ of 6.9 μM. nih.gov

Soybean Lipoxygenase Inhibition: Derivatives such as 3-(4-chlorophenyl)-8-methoxycoumarin have demonstrated inhibitory activity against soybean lipoxygenase, indicating their potential to interfere with inflammatory processes. nih.govrsc.org

Modulation of Cytokines: The anti-inflammatory action of natural compounds is often linked to the downregulation of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov

The structural features of the 3-phenylcoumarin scaffold, such as the presence of hydroxyl or methoxy (B1213986) groups, can significantly modulate their anti-inflammatory potency. nih.gov

Enzyme and Receptor Binding Inhibition Studies

The coumarin scaffold is a key component of several natural and synthetic compounds that act as topoisomerase inhibitors. nih.govnih.gov Topoisomerases are essential enzymes that manage the topology of DNA during processes like replication and transcription, making them important targets for anticancer drugs. nih.govyoutube.com

Coumarin derivatives can inhibit both Type I and Type II topoisomerases. nih.gov The mechanism often involves the stabilization of the transient DNA-enzyme complex, which leads to DNA strand breaks and ultimately triggers apoptosis in cancer cells. nih.govyoutube.com

Research on tacrine-coumarin hybrids has shown that these molecules can completely inhibit topoisomerase I activity. nih.gov The anticancer effect of these hybrids on human lung carcinoma cells is thought to be mediated, at least in part, by this inhibition. nih.gov The length of the linker chain between the tacrine (B349632) and coumarin moieties appears to influence the activity. nih.gov

Aminocoumarins, such as novobiocin (B609625) and clorobiocin, are well-known inhibitors of DNA gyrase (a bacterial Type II topoisomerase) and have also been shown to inhibit the human counterpart, topoisomerase IV. nih.govresearchgate.net Structure-activity relationship studies of these compounds have provided insights into the molecular interactions necessary for inhibition. For instance, acylation at the 3"-OH group of the noviose sugar and substitution at the 8' position of the aminocoumarin ring are critical for potent gyrase inhibitory activity. researchgate.net While not directly 3-phenylcoumarins, these studies establish the coumarin nucleus as a valid pharmacophore for targeting topoisomerases.

While extensive research has focused on other biological activities of 3-phenylcoumarins, specific studies detailing the inhibition of Protein Tyrosine Kinases (PTKs) like the Epidermal Growth Factor Receptor (EGFR) by this compound are not widely documented in the provided search results. However, the broader class of coumarins has been investigated for various anticancer activities, which often involve the inhibition of signaling pathways driven by kinases. The development of coumarin hybrids is a strategy employed to target multiple cellular components, including kinases involved in cancer progression. rsc.org Further research is required to specifically elucidate the interaction and inhibitory mechanisms of this compound and its derivatives against EGFR and other PTKs.

The 3-phenylcoumarin framework has been identified as a promising non-steroidal scaffold for designing inhibitors of enzymes involved in steroid hormone biosynthesis. nih.govnih.gov These enzymes, such as 17-β-hydroxysteroid dehydrogenase type 1 (HSD1) and aromatase (CYP19A1), are critical targets in the treatment of hormone-dependent diseases like breast cancer. nih.govnih.gov

The 3-phenylcoumarin ring system is thought to mimic the hydrophobic packing of the steroid ring in the active site of these enzymes. nih.gov By introducing various polar substituents, such as hydroxyl or halogen groups, onto the coumarin and phenyl rings, researchers can enhance binding interactions and improve inhibitory potency. nih.gov

17-β-hydroxysteroid dehydrogenase 1 (HSD1): This enzyme catalyzes the conversion of the less active estrogen, estrone (B1671321) (E1), to the highly potent 17β-estradiol (E2). nih.gov Several 3-phenylcoumarin derivatives have shown significant inhibition of HSD1. For instance, some derivatives achieved 68% inhibition at a concentration of 1 µM, with one compound showing 47% inhibition at 100 nM. nih.gov

Aromatase (CYP19A1): This enzyme is responsible for the final step in estrogen synthesis, converting androgens to estrogens. nih.gov The coumarin scaffold has been investigated for its potential to inhibit aromatase, making it a valuable structure for developing new anticancer agents. researchgate.net

The ability of these simple, easily synthesizable coumarin derivatives to selectively target enzymes in the steroidogenic pathway highlights their potential as tool compounds for drug discovery. nih.govnih.gov

The 3-phenylcoumarin scaffold is a highly privileged structure for the design of potent and selective inhibitors of monoamine oxidase B (MAO-B). frontiersin.orgdrugbank.com MAO-B is a key enzyme that catalyzes the oxidative deamination of neurotransmitters like dopamine (B1211576). frontiersin.orgnih.gov Its inhibition can raise dopamine levels, making it an important therapeutic strategy for neurodegenerative conditions such as Parkinson's disease. nih.govresearchgate.net

Numerous studies have explored the structure-activity relationships (SAR) of 3-phenylcoumarin derivatives as MAO-B inhibitors. nih.govscienceopen.com These compounds typically act as reversible inhibitors. researchgate.net The inhibitory potency and selectivity for MAO-B over the MAO-A isoform are highly dependent on the substitution pattern on both the coumarin and the 3-phenyl rings. scienceopen.commdpi.com

Key SAR findings include:

Substitution on the 3-phenyl ring: The position and nature of substituents on the 3-phenyl ring are critical. Methoxy or bromo groups at the 3' or 4' positions have been shown to enhance MAO-B inhibitory activity and selectivity. mdpi.comnih.gov

Substitution on the coumarin ring: A methyl group at the 6-position of the coumarin scaffold is a common feature in many potent inhibitors. drugbank.commdpi.comnih.gov

Combined substitutions: Specific combinations, such as a methyl group at position 6 and a methoxy or bromo group on the 3-phenyl ring, can result in compounds with IC₅₀ values in the low nanomolar and even picomolar range, often exceeding the potency and selectivity of the reference drug selegiline (B1681611). drugbank.commdpi.comnih.gov

The table below presents inhibitory data for selected 3-phenylcoumarin derivatives against MAO-B.

| Compound Description | MAO-B IC₅₀ (nM) | Selectivity vs. MAO-A | Reference |

| 6-chloro-3-(3'-methoxyphenyl)coumarin | 1 | High | nih.gov |

| 3-(4'-bromophenyl)-6-methylcoumarin | 3.23 | >30,960-fold | nih.gov |

| 6-Methyl-3-(3',4'-dimethoxyphenyl)coumarin | 7.12 | >14,045-fold | nih.gov |

| 6-Methyl-3-(4'-methoxyphenyl)coumarin | 11.05 | >9,050-fold | nih.gov |

| A potent derivative from a virtual screen (derivative 1) | 56 | - | frontiersin.org, researchgate.net |

This table is for illustrative purposes and synthesizes findings on inhibitor potency from multiple sources.

Structure Activity Relationship Sar and Computational Modeling of 3 2 Hydroxyphenyl 2h Chromen 2 One

Elucidation of Key Structural Features Critical for Biological Activity

The biological activity of the 3-phenylcoumarin (B1362560) scaffold is highly dependent on the nature and position of various substituents on both the chromenone core and the 3-phenyl ring.

Systematic modifications of the 3-phenylcoumarin skeleton have demonstrated that even minor changes can significantly alter pharmacological potency and selectivity. The type of substituent, whether electron-donating or electron-withdrawing, and its placement are critical factors. researchgate.netsrce.hr

For instance, studies on 3-phenylcoumarin derivatives as inhibitors of monoamine oxidase B (MAO-B), a target for Parkinson's disease, have shown that substitutions on the 3-phenyl ring are crucial. nih.gov A derivative featuring a bromine atom at the 3'-position of the phenyl ring, specifically 3-(3'-bromophenyl)-6-methylcoumarin, was found to be exceptionally potent, with an IC₅₀ value of 134 pM, making it 140 times more active than the standard drug selegiline (B1681611). nih.gov In contrast, the introduction of groups like triazole or acetylphenyl at the 3-position has been shown to decrease binding affinity to enzymes such as CYP2A13. tandfonline.comnih.gov

Furthermore, the addition of hydroxyl or methoxy (B1213986) groups to the 3-arylcoumarin ring can enhance the inhibition of MAO-B. researchgate.net The strategic placement of substituents can thus fine-tune the compound's interaction with specific biological targets, enhancing its desired therapeutic effect while potentially reducing off-target activity.

Table 1: Influence of Substituent Variations on the Biological Activity of 3-Phenylcoumarin Derivatives

| Scaffold Position | Substituent | Target/Activity | Observed Effect | Reference |

| 3-Phenyl Ring (Position 3') | Bromo | MAO-B Inhibition | 140-fold more active than selegiline (IC₅₀ = 134 pM) | nih.gov |

| 3-Phenyl Ring | 3-Hydroxyphenyl | CYP2A13 Binding | Increased binding affinity | tandfonline.comnih.gov |

| 3-Phenyl Ring | 4-Trifluoromethylphenyl | CYP2A13 Binding | Increased binding affinity | tandfonline.comnih.gov |

| 3-Phenyl Ring | 3-Imidazole | Aromatase Inhibition | Strong and selective inhibition | nih.gov |

| 3-Phenyl Ring | Triazole / Acetylphenyl | CYP2A13 Binding | Decreased binding affinity | tandfonline.comnih.gov |

| Chromenone Ring (Position 6) | Chloro | MAO-B Inhibition | Improved inhibitory activity and selectivity | nih.gov |

| Chromenone Ring (Position 6) | Chloro / Methoxy | CYP2A13 Binding | Increased binding affinity | tandfonline.comnih.gov |

| Chromenone Ring (Position 7) | O-Sulphamate | Steroid Sulphatase (STS) Inhibition | Potent inhibition (IC₅₀ = 0.18 - 0.27 µM) | nih.gov |

The 2-hydroxyphenyl group at the 3-position of the coumarin (B35378) ring is a key pharmacophore that significantly influences the molecule's biological interactions. The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, enabling it to form crucial connections within the binding sites of target proteins and enzymes. researchgate.net

Computational studies have highlighted the importance of this moiety. For example, in the context of cholinesterase inhibition, the reactive electronic nature of 3-phenylcoumarin derivatives, influenced by such polar groups, is considered critical for their activity. nih.gov The presence and position of the hydroxyl group can dictate the orientation of the entire molecule within a binding pocket, ensuring optimal interaction with key amino acid residues. Research on related 3-phenylcoumarins has shown that a hydroxyl group on the phenyl ring is beneficial for binding to hormonal enzymes like estrogen receptor-α (ER-α). researchgate.net This interaction often mimics that of endogenous steroid compounds, allowing these coumarin derivatives to modulate receptor activity. researchgate.net

Studies have consistently shown that small, lipophilic substituents at the C-6 position can enhance biological activity. For example, the presence of a chlorine atom at position 6 in 4-hydroxy-3-phenylcoumarins improves both the inhibitory activity and selectivity against MAO-B. nih.gov Similarly, docking analyses and enzyme kinetics have demonstrated that 6-chloro or 6-methoxy substituents on the coumarin core increase the binding affinity for the CYP2A13 enzyme. tandfonline.comnih.gov

Substitutions at the C-7 position have also been extensively explored. The attachment of a sulfamate (B1201201) group (O-SO₂NH₂) at this position has led to the development of potent inhibitors of steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers. nih.gov These findings underscore that the chromenone ring is not merely a passive scaffold but an active participant in the molecular interactions that drive biological efficacy.

Molecular Docking and Molecular Dynamics Simulations

To visualize and understand the interactions between 3-(2-hydroxyphenyl)-2H-chromen-2-one derivatives and their biological targets at an atomic level, researchers employ computational methods like molecular docking and molecular dynamics (MD) simulations. nih.govnih.gov These techniques predict how a ligand fits into a protein's binding site and how the resulting complex behaves over time.

Molecular docking is a computational tool used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.netresearchgate.net This method helps identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

For 3-phenylcoumarin derivatives, docking studies have provided valuable insights into their mechanisms of action. For instance, docking of these compounds into the active site of MAO-B revealed that the 3-phenyl moiety fits into a hydrophobic cavity, while the coumarin's lactone carbonyl oxygen can form a crucial hydrogen bond with the Cys172 residue. researchgate.net In studies against cancer-related proteins like Amine Oxidase and Protein Kinase, designed 3-phenyl coumarin derivatives have shown excellent docking scores, indicating strong affinity. researchgate.net Similarly, when docked against the human CYP2A13 enzyme, the orientation of the coumarin derivatives in the active site was found to be critical for their metabolic activity. tandfonline.comnih.govutupub.fi These computational predictions are instrumental in rationalizing experimental findings and guiding the design of new, more potent inhibitors. nih.gov

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the motion of atoms in the complex over time. nih.gov This allows for a more realistic assessment of the stability of the predicted binding mode and the calculation of binding free energies, which correlate with binding affinity.

MD simulations performed on 3-phenylcoumarin derivatives complexed with targets like cholinesterases have been used to confirm the stability of the docked poses. nih.gov Techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed to calculate the binding free energy from the MD trajectory, providing a quantitative measure of affinity. nih.gov

Enzyme kinetic data often complements these computational assessments. For example, studies on CYP2A13 have determined the Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) for various 3-phenylcoumarin derivatives. nih.gov A derivative like 6-chloro-3-(3-hydroxyphenyl)-coumarin was found to have a very low Kₘ of 0.85 µM, indicating high binding affinity, which was supported by docking analyses showing a favorable fit in the enzyme's active site. nih.gov Conversely, 6-hydroxy-3-(3-hydroxyphenyl)-coumarin showed a much higher Vₘₐₓ (60 min⁻¹), indicating high metabolic turnover. nih.gov These integrated computational and experimental approaches are crucial for building a comprehensive understanding of the binding affinities and modes of action for this class of compounds.

Table 2: Computationally Assessed Binding Affinities of 3-Phenylcoumarin Derivatives

| Compound/Derivative | Target Enzyme | Binding Affinity Metric | Value | Reference |

| 6-chloro-3-(3-hydroxyphenyl)-coumarin | CYP2A13 | Kₘ | 0.85 µM | nih.gov |

| 6-hydroxy-3-(3-hydroxyphenyl)-coumarin | CYP2A13 | Kₘ | 10.9 µM | nih.gov |

| 6-hydroxy-3-(3-hydroxyphenyl)-coumarin | CYP2A13 | Vₘₐₓ | 60 min⁻¹ | nih.gov |

| Designed 3-phenyl coumarin derivatives | Amine Oxidase, Protein Kinase | Docking Score | -8.21 to -9.56 | researchgate.net |

| Designed 3-phenyl coumarin derivatives | Various Cancer Proteins | Binding Energy | -13.4 to -44.0 kcal/mol | researchgate.net |

| 3-(3′-bromophenyl)-6-methylcoumarin | MAO-B | IC₅₀ | 134 pM | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a correlation between the chemical structure of compounds and their biological activities. nih.govresearchgate.net These models are instrumental in drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and assessing potential risks. nih.govresearchgate.net For 3-arylcoumarins, including this compound, QSAR studies have been pivotal in understanding how structural modifications influence their various biological effects.

Development of Predictive Models for Diverse Biological Effects

QSAR models are developed by creating a dataset of compounds with known biological activities, which serves as a training set. nih.gov For this training set, various molecular descriptors are calculated, and statistical methods are employed to build a mathematical model that links these descriptors to the observed activity. nih.govmdpi.com The robustness and predictive power of these models are then validated internally and externally using test sets of compounds not included in the model development. nih.gov

In the context of 3-arylcoumarins, QSAR models have been developed to predict a range of biological activities. For instance, a notable application has been in the prediction of the clastogenic potential (the ability to induce damage to chromosomes) of these compounds. researchgate.net A virtual screening based on the TOPSMODE (Topological Sub-structural Molecular Design) approach was used to develop a QSAR model for clastogenicity, suggesting that the presence and position of hydroxyl groups on the coumarin scaffold are critical for this activity. researchgate.net Such predictive models are crucial for early-stage safety and toxicity assessment. researchgate.net

Furthermore, 3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to identify potent inhibitors for targets like monoamine oxidase B (MAO-B), which is relevant in the context of neurodegenerative diseases. researchgate.netnih.gov These models provide a three-dimensional map of the physicochemical properties that are favorable or unfavorable for the biological activity, guiding the rational design of new, more potent derivatives. nih.gov For example, studies on 3-phenylcoumarin derivatives have led to the design of compounds with picomolar to low nanomolar inhibitory activity against MAO-B. nih.gov The success of these models relies on their ability to be validated and then used to predict the activity of newly designed compounds before their synthesis and experimental testing. nih.gov

Identification of Key Physicochemical Descriptors Governing Activity

The predictive power of a QSAR model is fundamentally dependent on the molecular descriptors used to represent the chemical structures. mdpi.comucsb.edu These descriptors quantify various aspects of the molecule, including its topology, electronic properties, and physicochemical characteristics. nih.govnih.gov For the 3-arylcoumarin scaffold, several key descriptors have been identified as being influential in governing their biological activities.

Studies have shown that a combination of descriptors is often necessary to build a robust model. mdpi.com These can be broadly categorized as 2D descriptors (derived from the 2D structure) and 3D descriptors (which require knowledge of the 3D conformation). nih.govmdpi.com For 3-arylcoumarins, descriptors related to hydrophobicity (like AlogP), electronic properties (such as HOMO and LUMO energies), polarizability, and steric or topological features have been found to be significant. researchgate.netresearchgate.net

For example, in predicting the antioxidant activity of coumarin derivatives, key properties identified as influential include mass, polarizability, electronegativity, van der Waals volume, and structural symmetry. researchgate.net In a study predicting the clastogenic potential of 3-arylcoumarins, the model was based on spectral moments weighted for properties like bond distance, dipole moments, hydrophobicity, polar surface area, and polarizability. researchgate.net The position of hydroxyl groups on both the coumarin ring and the 3-aryl substituent has been repeatedly highlighted as a critical determinant of activity, influencing descriptors related to hydrogen bonding and electronic distribution. researchgate.netresearchgate.net

| Descriptor Category | Specific Descriptor Example | Relevance to Biological Activity | Reference |

|---|---|---|---|

| Electronic | HOMO/LUMO Energies | Relates to the molecule's ability to donate or accept electrons, influencing reactivity and interaction with biological targets. | ucsb.eduresearchgate.net |

| Hydrophobicity | AlogP | Governs membrane permeability and hydrophobic interactions within protein binding pockets. | researchgate.net |

| Steric/Topological | Topological Volume / van der Waals Volume | Describes the size and shape of the molecule, which is crucial for fitting into an enzyme's active site. | mdpi.comresearchgate.net |

| Physicochemical | Polarizability / Dipole Moment | Influences non-covalent interactions (e.g., dipole-dipole) with the biological target. | researchgate.netresearchgate.net |

| Structural | Presence/Position of Hydroxyl Groups | Affects hydrogen bonding capacity, antioxidant activity, and can be a key feature for clastogenicity. | researchgate.netresearchgate.net |

Quantum Chemical Calculations for Electronic and Structural Aspects

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure, stability, and reactivity of molecules like this compound. These theoretical studies complement experimental findings and help in understanding the underlying mechanisms of action.

Density Functional Theory (DFT) for Reactivity and Stability Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.netiaea.org For coumarin derivatives, DFT calculations are frequently employed to analyze their reactivity and stability by calculating key quantum chemical parameters. opensciencepublications.comnih.gov

Studies on related 3-aryl-4-hydroxycoumarins have used DFT at the B3LYP/6-31G(d,p) level of theory to predict antioxidant activity. opensciencepublications.comopensciencepublications.com The analysis focuses on parameters such as the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond and the Ionization Potential (IP). researchgate.netopensciencepublications.com A lower BDE value indicates that the hydrogen atom from the hydroxyl group can be more easily abstracted, which is a key mechanism for antioxidant activity. researchgate.netopensciencepublications.com The presence of the phenyl group at position 3 is noted to be of great importance for resonance stabilization of the resulting radical. opensciencepublications.comopensciencepublications.com Furthermore, the introduction of electron-donating groups, such as the hydroxyl group in this compound, generally decreases the BDE, thereby enhancing potential antioxidant activity. opensciencepublications.comopensciencepublications.com

The stability of the molecule is related to its global hardness and the energy gap (Egap) between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov A larger energy gap is associated with greater hardness and higher stability. nih.gov DFT calculations allow for the optimization of the molecular geometry to its lowest energy state, confirming that the structure represents a true minimum on the potential energy surface. nih.gov

| Parameter | Definition | Significance for this compound | Reference |

|---|---|---|---|

| Bond Dissociation Enthalpy (BDE) | The energy required to break a specific bond (e.g., O-H) homolytically. | A lower O-H BDE for the hydroxyphenyl group suggests higher potential antioxidant activity via hydrogen atom transfer. | researchgate.netopensciencepublications.comopensciencepublications.com |

| Ionization Potential (IP) | The energy required to remove an electron from the molecule. | A lower IP facilitates electron donation, which is another mechanism for antioxidant action. | researchgate.netopensciencepublications.com |

| Global Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. | Higher hardness, often correlated with a larger HOMO-LUMO gap, indicates greater stability. | nih.gov |

| Chemical Potential (μ) | Reflects the tendency of electrons to escape from the molecule. | Related to the molecule's electronegativity and stability. | nih.gov |

Frontier Molecular Orbital (FMO) Analysis for Charge Transfer and Reactivity

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species. imperial.ac.uk For a single molecule like this compound, the analysis of its FMOs is crucial for understanding its chemical reactivity and intramolecular charge transfer (ICT) characteristics. nih.govrsc.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ucsb.edu Molecules with high-energy HOMO levels are better electron donors (nucleophiles), and those with low-energy LUMO levels are better electron acceptors (electrophiles). ucsb.edu The energy gap (Egap = ELUMO - EHOMO) between these orbitals is a critical descriptor of chemical reactivity and stability; a smaller gap generally implies higher reactivity. nih.gov

In coumarin derivatives, the distribution of the electron density in the HOMO and LUMO often indicates the possibility of ICT upon electronic excitation. researchgate.net For this compound, the electron density of the HOMO is expected to be located on the electron-rich hydroxyphenyl and coumarin rings, while the LUMO may be distributed over the electron-accepting lactone portion of the coumarin core. researchgate.netproquest.com This separation of FMOs facilitates charge transfer from the donor part (hydroxyphenyl) to the acceptor part (coumarin lactone), which is fundamental to many of its photophysical and biological properties. proquest.comias.ac.in FMO analysis, therefore, helps to rationalize the molecule's reactivity in various chemical and biological processes. nih.gov

Theoretical Studies on Non-Linear Optical (NLO) Properties

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. ijsr.netjhuapl.edu Coumarin derivatives, due to their π-conjugated systems and potential for intramolecular charge transfer, are promising candidates for NLO materials. ijsr.netchristuniversity.in Theoretical calculations, primarily using DFT, are essential for predicting and understanding the NLO response of these molecules. proquest.comijsr.net

The NLO properties of a molecule are described by its polarizability (α) and hyperpolarizabilities (β, γ). ias.ac.inijsr.net The first hyperpolarizability (β) is a measure of the second-order NLO response, which is responsible for effects like second-harmonic generation (SHG). nih.gov For a molecule to exhibit a significant β value, it typically requires a strong donor-acceptor system, leading to a large change in dipole moment upon excitation. ijsr.net In this compound, the hydroxyl group on the phenyl ring acts as an electron donor, while the carbonyl group in the pyrone ring acts as an acceptor, creating the necessary asymmetry for NLO activity.

Computational studies on similar coumarin derivatives have shown that the magnitude of the first hyperpolarizability can be significantly high, sometimes hundreds of times greater than that of urea, a standard reference material for NLO measurements. ijsr.netijsr.net These theoretical predictions highlight the potential of these compounds in NLO applications and allow for the virtual design of new structures with enhanced NLO properties by strategically placing different donor and acceptor groups to maximize the ICT character. ias.ac.inijsr.net

Preclinical Research Paradigms and Future Perspectives for 3 2 Hydroxyphenyl 2h Chromen 2 One

In Vitro Biological Screening Methodologies

In vitro screening is the foundational step in preclinical research, offering a rapid and cost-effective means to assess the biological activity of a compound. These assays are conducted in a controlled laboratory setting, typically using cell cultures or isolated biochemical components, to determine a compound's potential efficacy and mechanism of action at a cellular level.

Cell-Based Assays for Cytotoxicity, Proliferation, Viability, and Apoptosis

Commonly employed methods include the MTT assay and the Trypan Blue exclusion test. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric test that measures cellular metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced, measured by a spectrophotometer, is proportional to the number of living cells, providing an indication of cytotoxicity.

The Trypan Blue exclusion assay is a simpler method based on cell membrane integrity. europeanpharmaceuticalreview.com Viable cells with intact membranes exclude the blue dye, while nonviable cells, whose membranes are compromised, take it up and appear blue under a microscope. europeanpharmaceuticalreview.com This allows for a direct count of living and dead cells to calculate viability. europeanpharmaceuticalreview.com

Apoptosis, or programmed cell death, is a crucial mechanism for many anticancer drugs. Assays to detect apoptosis often use flow cytometry to identify specific markers. For instance, Annexin V staining can identify the translocation of phosphatidylserine (B164497) to the outer cell membrane, an early apoptotic event. mdpi.comnih.gov Another method involves staining for sub-G1 DNA content, which indicates DNA fragmentation, a hallmark of late-stage apoptosis. mdpi.com

While no specific data on the cytotoxic or apoptotic effects of 3-(2-hydroxyphenyl)-2H-chromen-2-one were found in the provided research, studies on related coumarin (B35378) derivatives show significant activity. For example, various novel coumarin-triazole hybrids and other chromene derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines, including those of the breast (MCF-7), colon (HT-29), liver (HepG-2), and stomach (AGS). researchgate.netnih.govnih.gov Some of these derivatives were found to induce apoptosis and cause cell cycle arrest in the G2/M phase. mdpi.comnih.gov These findings underscore the potential of the broader coumarin scaffold in cancer research and highlight the value of applying these assays to this compound.

Biochemical Enzyme Inhibition Assays

Many diseases, including cancer and neurodegenerative disorders, are linked to the aberrant activity of specific enzymes. nih.gov Biochemical assays designed to screen for enzyme inhibitors are therefore a critical part of drug discovery. nih.gov These assays measure the ability of a compound to block or reduce the activity of a purified target enzyme in vitro. The mechanism of inhibition, whether competitive, non-competitive, or partial, can also be determined through kinetic studies. nih.gov

Research into the coumarin class of compounds has revealed significant enzyme-inhibiting properties. While direct studies on this compound are limited, investigations into its structural analogs provide valuable insights. For instance, certain coumarin derivatives have been identified as inhibitors of tyrosinase and carbonic anhydrase-II. nih.gov Partial inhibition of enzymes like thrombin by sulfated coumarins has also been noted, a mechanism that can offer a better safety profile by maintaining a low level of essential enzyme activity. nih.gov

Studies on derivatives of 4-hydroxycoumarin (B602359), a closely related scaffold, have demonstrated inhibitory activity against carbonic anhydrase-II, an enzyme implicated in various physiological processes. The inhibitory potential is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

| Compound | Inhibition (%) | IC₅₀ (µM) |

|---|---|---|

| Derivative 1 | 63% | 263 |

| Derivative 2 | 54% | 456 |

| Acetazolamide (Standard) | 84% | 0.5 |

These findings suggest that the coumarin core structure is a viable pharmacophore for developing enzyme inhibitors, warranting further investigation of this compound against a panel of therapeutically relevant enzymes.

In Vitro Antimicrobial Susceptibility Testing and Biofilm Quantification Assays

The rise of antimicrobial resistance has spurred the search for new compounds capable of combating pathogenic microbes. A significant challenge in this area is the ability of bacteria to form biofilms—structured communities of cells encased in a self-produced polymeric matrix. mdpi.com Biofilms adhere to surfaces and are notoriously resistant to conventional antibiotics and host immune responses. mdpi.comresearchgate.net

In vitro methods to assess antimicrobial potential include susceptibility tests like the disk diffusion assay, which measures the zone of inhibition around a compound-impregnated disk on a bacterial lawn. Biofilm quantification assays, such as the crystal violet staining method, are used to measure the total biofilm mass formed in microtiter plates. nih.gov More advanced techniques may use fluorescent dyes to quantify viable cells within the biofilm structure. mdpi.com

Research on coumarin derivatives has shown promising antimicrobial and anti-biofilm activities. Studies on 4-hydroxycoumarin derivatives revealed antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Salmonella typhimurium) bacteria.

| Compound Derivative | Staphylococcus aureus (Gram-positive) | Salmonella typhimurium (Gram-negative) |

|---|---|---|

| Derivative A | 26.5 ± 0.84 | - |

| Derivative B | 26.0 ± 0.56 | - |

| Derivative C | - | 19.5 ± 0.59 |

Furthermore, related compounds like 3-hydroxy coumarin have demonstrated the ability to inhibit biofilm formation and hyphal morphogenesis in the pathogenic yeast Candida albicans. Strategies to combat biofilms may involve inhibiting initial cell attachment, disrupting the biofilm matrix (e.g., with enzymes), or interfering with quorum sensing, the cell-to-cell communication system that regulates biofilm development. nih.gov Given these precedents, evaluating this compound for its antimicrobial and anti-biofilm properties is a logical and promising direction.

In Vivo Efficacy Assessment using Animal Models

Following promising in vitro results, compounds advance to in vivo testing to evaluate their efficacy and behavior within a living organism. Animal models, particularly rodents, are indispensable for this phase of preclinical research, providing critical data on a compound's therapeutic potential in a complex physiological system before it can be considered for human trials. nih.gov

Rodent Models for Anticancer Activity (e.g., Xenograft Models)

Xenograft models are a mainstay of preclinical cancer research. nih.gov These models involve the transplantation of human cancer cells or patient-derived tumor tissue into immunodeficient mice, such as athymic nude or NOD/SCID mice. nih.govnih.gov This allows for the growth of a human tumor in a living animal, providing an invaluable platform to assess the anticancer activity of a test compound. nih.gov

The primary endpoint in a xenograft study is typically the inhibition of tumor growth over time compared to a control group receiving a placebo. nih.gov Models can be established ectopically, where tumor cells are injected subcutaneously for easy monitoring and measurement, or orthotopically, where cells are implanted into the corresponding organ of origin (e.g., human lung cancer cells injected into a mouse lung). nih.gov Orthotopic models are more complex but can better mimic tumor-stroma interactions and metastatic processes. nih.gov While no specific in vivo xenograft data for this compound is currently available, this methodology remains the gold standard for evaluating the in vivo efficacy of any potential anticancer agent derived from the coumarin scaffold.

Application of Spheroid and 3D Organoid Systems in Preclinical Drug Development

In recent years, three-dimensional (3D) cell culture systems have emerged to bridge the gap between traditional 2D monolayer cultures and complex in vivo animal models. nih.gov These systems, which include spheroids and organoids, better recapitulate the microenvironment of human tissues. nih.gov

Spheroids are simpler 3D aggregates of one or more cell types, often cancer cell lines, that can mimic the cell-cell interactions and nutrient gradients found in a small tumor. nih.gov They are valuable for high-throughput screening of anticancer compounds.

Organoids are more advanced 3D structures derived from stem cells (either pluripotent or adult stem cells) that self-organize to form structures closely resembling a miniature organ. nih.gov Tumor organoids, or "tumoroids," can be grown directly from a patient's tumor tissue, preserving the original tumor's architecture and genetic heterogeneity. These patient-derived organoids offer a powerful platform for personalized medicine, allowing for the testing of various drugs to predict a patient's response to therapy. nih.gov

These 3D models are more predictive of in vivo responses than 2D cultures, as they often show increased resistance to cytotoxic drugs, similar to what is observed clinically. nih.gov Although specific applications of these systems to test this compound have not been reported, their use represents a critical future step in its preclinical development pipeline to generate more physiologically relevant data on its efficacy before moving into more complex and costly animal models.

In Vivo Models for Antimicrobial and Anti-inflammatory Evaluation

While specific in vivo antimicrobial and anti-inflammatory data for This compound are not yet extensively documented in publicly available literature, the established biological activities of the broader 3-phenylcoumarin (B1362560) class strongly suggest its potential efficacy in these areas. Preclinical evaluation in animal models is a critical step to validate the therapeutic promise observed in laboratory studies.